molecular formula C17H37N7O2 B15499913 Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-2-oxoethyl]-

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-2-oxoethyl]-

Cat. No.: B15499913
M. Wt: 371.5 g/mol
InChI Key: RRMWDRFYCRZPPK-UHFFFAOYSA-N
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Description

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-2-oxoethyl]- is a useful research compound. Its molecular formula is C17H37N7O2 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H37N7O2

Molecular Weight

371.5 g/mol

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-2-oxoethyl]-7-(hydrazinylmethylideneamino)heptanamide

InChI

InChI=1S/C17H37N7O2/c18-9-7-12-20-10-5-6-13-22-17(26)14-23-16(25)8-3-1-2-4-11-21-15-24-19/h15,20H,1-14,18-19H2,(H,21,24)(H,22,26)(H,23,25)

InChI Key

RRMWDRFYCRZPPK-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=CNN)CCC(=O)NCC(=O)NCCCCNCCCN

Origin of Product

United States

Biological Activity

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-2-oxoethyl]- is a complex organic compound with significant potential in medicinal chemistry. Its structure consists of a heptanamide backbone, multiple amino groups, and a unique oxoethyl moiety, which contribute to its biological activity and therapeutic applications.

Structural Characteristics

The compound's molecular formula is C17H37N7OC_{17}H_{37}N_7O, and it features a seven-carbon chain linked to an amide group. This structure enhances its interaction capabilities with various biological targets, making it a candidate for further research in pharmacology.

Key Structural Features:

FeatureDescription
Backbone Heptanamide structure
Functional Groups Multiple amino groups, oxoethyl moiety
Potential Interactions Binding with proteins and metal ions

Enzyme Inhibition

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-2-oxoethyl]- exhibits significant biological activity primarily through its potential as an inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression and cellular processes. Inhibition of these enzymes can lead to altered gene expression patterns, making this compound a candidate for cancer therapy and other therapeutic applications.

Interaction Studies

Preliminary studies indicate that the compound may effectively interact with metal ions due to its hydroxamic acid functionality. This interaction could elucidate its mechanism of action and enhance its therapeutic potential. The binding affinity of Heptanamide towards proteins is also an area of interest, as it may form noncovalent bonds with various biological macromolecules .

Case Studies and Research Findings

Research has highlighted the similarities between Heptanamide and other known HDAC inhibitors. For instance, compounds like CUDC-101 and Suberoylanilide Hydroxamic Acid share structural characteristics that confer similar biological activities. These compounds are utilized in cancer research due to their ability to modulate gene expression through HDAC inhibition .

Comparative Analysis of Similar Compounds:

Compound NameStructureKey Features
CUDC-101C₁₃H₁₈N₂O₃HDAC inhibitor used in cancer therapy
Suberoylanilide Hydroxamic AcidC₁₃H₁₅N₃O₃Known HDAC inhibitor; used in cancer research
Valproic Acid Hydroxamic AcidC₁₄H₁₉NO₂Combines anticonvulsant properties with HDAC inhibition

Synthesis Pathways

The synthesis of Heptanamide involves multi-step synthetic pathways common to similar compounds. Techniques such as solid-phase synthesis and solution-phase reactions are often employed to construct the complex structure of this compound.

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